![molecular formula C12H15BrN2O3 B2608658 N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide CAS No. 1160573-91-0](/img/structure/B2608658.png)
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide, commonly known as BTA-1, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential as a tool for investigating the mechanisms of neurotransmitter release. BTA-1 has been shown to selectively inhibit the release of dopamine and norepinephrine, making it a valuable tool for understanding the role of these neurotransmitters in various physiological and pathological conditions.
Mécanisme D'action
BTA-1 works by selectively inhibiting the release of dopamine and norepinephrine from presynaptic neurons. It does this by binding to the vesicular monoamine transporter (VMAT2) in the presynaptic terminal, which is responsible for packaging dopamine and norepinephrine into vesicles for release. By binding to VMAT2, BTA-1 prevents the transport of these neurotransmitters into vesicles, effectively inhibiting their release.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of dopamine and norepinephrine release, BTA-1 has also been shown to increase the release of serotonin, another important neurotransmitter. This suggests that BTA-1 may have a broader effect on neurotransmitter release than originally thought.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTA-1 in lab experiments is its selectivity for dopamine and norepinephrine release. This allows researchers to investigate the specific roles of these neurotransmitters in various physiological and pathological conditions. However, one limitation of BTA-1 is that it may not be as effective in inhibiting neurotransmitter release in vivo as it is in vitro. This can make it difficult to extrapolate findings from lab experiments to real-world conditions.
Orientations Futures
There are a number of future directions for research involving BTA-1. One area of interest is the potential use of BTA-1 as a therapeutic agent for conditions such as addiction, depression, and anxiety. Another area of interest is the development of new compounds based on the structure of BTA-1 that may have even greater selectivity and efficacy for inhibiting neurotransmitter release. Finally, further research is needed to investigate the broader effects of BTA-1 on neurotransmitter release and its potential as a tool for understanding the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
BTA-1 can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-bromo-4-tert-butyl-6-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure BTA-1.
Applications De Recherche Scientifique
BTA-1 has been widely used in scientific research to investigate the mechanisms of neurotransmitter release. Specifically, it has been shown to selectively inhibit the release of dopamine and norepinephrine, two important neurotransmitters involved in a variety of physiological and pathological processes. By selectively inhibiting the release of these neurotransmitters, BTA-1 can be used to investigate their specific roles in various conditions such as addiction, depression, and anxiety.
Propriétés
IUPAC Name |
N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVNQRTHNNHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.